6-(4-Methylpiperidin-1-yl)pyridazin-3-ol
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Overview
Description
6-(4-Methylpiperidin-1-yl)pyridazin-3-ol , also known by its IUPAC name 6-(4-methyl-1-piperidinyl)-3-pyridazinylamine , is a chemical compound with the molecular formula C10H15N3O . It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including cycloaddition reactions and condensation processes. For instance, one concise route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This approach provides efficient access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring fused with a piperidine moiety. The compound’s molecular weight is approximately 193.25 g/mol . The predicted density is 1.26 g/cm³ .
Physical and Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry Applications
Acetylcholinesterase Inhibitors : Pyridazine analogues, including derivatives of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol, have been investigated for their potential as acetylcholinesterase inhibitors. Such compounds could be significant in treating diseases like Alzheimer's (Contreras et al., 2001).
Histamine H3 Receptor Antagonists : Some pyridazin-3-one derivatives, related to this compound, have been identified as potent and selective histamine H3 receptor inverse agonists. These are being considered for treating attentional and cognitive disorders (Hudkins et al., 2011).
Molecular Structure and Synthesis
- Structural Analysis and Synthesis : Studies on pyridazine derivatives, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have revealed insights into their molecular structure and synthesis processes. These studies are crucial for developing new pharmacologically active compounds (Sallam et al., 2021).
Materials Science Applications
- Corrosion Inhibition : Pyridazine derivatives have been evaluated for their effectiveness in inhibiting corrosion of materials like steel, which has implications in industrial and engineering applications (Mashuga et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-6-13(7-5-8)9-2-3-10(14)12-11-9/h2-3,8H,4-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSINLZIQQQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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